molecular formula C26H18N2O2 B14075752 Methanone, (azodi-2,1-phenylene)bis[phenyl- CAS No. 70593-68-9

Methanone, (azodi-2,1-phenylene)bis[phenyl-

Katalognummer: B14075752
CAS-Nummer: 70593-68-9
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: KQYIIVDYYMEKDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, (azodi-2,1-phenylene)bis[phenyl-] is a complex organic compound with the molecular formula C26H18N2O2. It consists of 18 hydrogen atoms, 26 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of Methanone, (azodi-2,1-phenylene)bis[phenyl-] involves several steps. One common method includes the reaction of aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur. This reaction forms (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Methanone, (azodi-2,1-phenylene)bis[phenyl-] undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Methanone, (azodi-2,1-phenylene)bis[phenyl-] has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Methanone, (azodi-2,1-phenylene)bis[phenyl-] involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors in the body.

Vergleich Mit ähnlichen Verbindungen

Methanone, (azodi-2,1-phenylene)bis[phenyl-] can be compared with other similar compounds, such as:

The uniqueness of Methanone, (azodi-2,1-phenylene)bis[phenyl-] lies in its specific structure and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

70593-68-9

Molekularformel

C26H18N2O2

Molekulargewicht

390.4 g/mol

IUPAC-Name

[2-[(2-benzoylphenyl)diazenyl]phenyl]-phenylmethanone

InChI

InChI=1S/C26H18N2O2/c29-25(19-11-3-1-4-12-19)21-15-7-9-17-23(21)27-28-24-18-10-8-16-22(24)26(30)20-13-5-2-6-14-20/h1-18H

InChI-Schlüssel

KQYIIVDYYMEKDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N=NC3=CC=CC=C3C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.